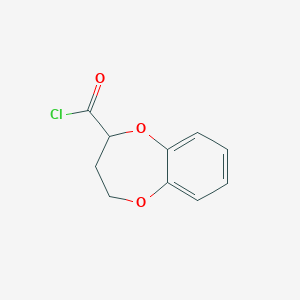
2,3-Dioxoindoline-5-carbonitrile
Übersicht
Beschreibung
2,3-Dioxoindoline-5-carbonitrile is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of indole-2,3-diones and is known for its unique chemical properties that make it suitable for use in different areas of research.
Wissenschaftliche Forschungsanwendungen
Progesterone Receptor Modulation
Research on 2,3-Dioxoindoline-5-carbonitrile derivatives highlights their potential in modulating progesterone receptors. These compounds have been explored for applications in female healthcare, including contraception, fibroids, endometriosis, and certain breast cancers. The structure-activity relationship (SAR) study reveals that variations in the 2-oxoindolinyl moiety can switch between agonist and antagonist properties of the progesterone receptor, indicating their potential in diverse therapeutic applications (Fensome et al., 2008).
Photorearrangement Studies
The compound has been studied for its unusual photorearrangement properties. Irradiation of certain derivatives in protic solvents induces a 1,3-carbalkoxy shift, leading to products with varied stereochemical arrangements. This property could have implications in synthetic chemistry and photochemistry (Pfoertner et al., 1993).
Cyanation Reagent
In the field of organic synthesis, derivatives of 2,3-Dioxoindoline-5-carbonitrile have been used as cyanation reagents. They exhibit reactivity through hydride abstraction followed by cyanide addition, enabling the formation of various carbonitrile derivatives. This aspect of the compound broadens its application in synthetic organic chemistry (Döpp et al., 2002).
Novel Umpolung Strategy
A novel umpolung strategy utilizing 2,3-Dioxoindoline-5-carbonitrile derivatives has been developed, leading to the synthesis of multifunctional dispiro compounds with high enantioselectivity. This methodology is significant for creating structurally complex molecules with potential applications in medicinal chemistry and drug development (Chen et al., 2020).
Photovoltaic Applications
Some derivatives have been explored for their photovoltaic properties, particularly in organic–inorganic photodiode fabrication. These studies suggest potential applications in the development of novel photovoltaic devices and materials (Zeyada et al., 2016).
Corrosion Inhibition
Derivatives of 2,3-Dioxoindoline-5-carbonitrile have shown effectiveness as corrosion inhibitors, particularly for mild steel in acidic environments. This application is significant in the field of materials science and engineering (Verma et al., 2015).
Eigenschaften
IUPAC Name |
2,3-dioxo-1H-indole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-5-1-2-7-6(3-5)8(12)9(13)11-7/h1-3H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNCNIBQOCAFOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C#N)C(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20493359 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dioxoindoline-5-carbonitrile | |
CAS RN |
61394-92-1 | |
| Record name | 2,3-Dioxo-2,3-dihydro-1H-indole-5-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20493359 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![{(3S)-3-[(tert-Butoxycarbonyl)amino]-2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl}acetic acid](/img/structure/B1626617.png)










